molecular formula C12H15Cl2NO2 B13580647 Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate

Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate

Cat. No.: B13580647
M. Wt: 276.16 g/mol
InChI Key: OGUBEQBFGQQADC-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a 3,4-dichlorophenyl group and a methylamino moiety. Its structure combines aromatic chlorination, ester functionality, and a secondary amine, making it a versatile intermediate in medicinal chemistry and drug discovery. The 3,4-dichlorophenyl group likely enhances lipophilicity and receptor binding, while the ethyl ester may improve bioavailability by modulating solubility .

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate

InChI

InChI=1S/C12H15Cl2NO2/c1-4-17-11(16)12(2,15-3)8-5-6-9(13)10(14)7-8/h5-7,15H,4H2,1-3H3

InChI Key

OGUBEQBFGQQADC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=C(C=C1)Cl)Cl)NC

Origin of Product

United States

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for Diclofensine, but one common method involves the following steps:

    Acylation: Ethyl 3,4-dichlorophenylacetate reacts with methylamine to form the corresponding amide.

    Esterification: The amide is then esterified with ethanol to yield Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate.

2.2 Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific details regarding industrial-scale production are proprietary and may not be publicly available.

Chemical Reactions Analysis

Diclofensine undergoes various chemical reactions:

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring.

    Oxidation: Oxidation of the methylamino group may lead to the corresponding N-oxide.

Common reagents and conditions include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and oxidizing agents (e.g., hydrogen peroxide).

Major products formed from these reactions include the alcohol, N-substituted derivatives, and the N-oxide.

Scientific Research Applications

Diclofensine has been studied for its potential in various fields:

    Analgesia: Researchers have explored its analgesic properties, although it is not widely used clinically.

    Antidepressant: Some studies suggest antidepressant effects, possibly related to its modulation of neurotransmitter systems.

    Neuroprotection: Diclofensine’s neuroprotective properties have been investigated in animal models.

    Drug Development: It serves as a lead compound for designing novel drugs targeting pain and mood disorders.

Mechanism of Action

The exact mechanism of Diclofensine’s effects remains incompletely understood. it likely involves interactions with monoamine transporters (such as serotonin and dopamine transporters) and modulation of neurotransmitter release.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate can be contextualized against related compounds, as summarized below:

Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Formula (Calculated) Pharmacological Notes Synthesis Highlights Reference(s)
This compound Ethyl ester, 3,4-dichlorophenyl, methylamino group C₁₂H₁₄Cl₂NO₂ Potential CNS activity due to amine and aromatic chlorination; ester may aid delivery Likely involves halogenated benzamide precursors and esterification
Mthis compound hydrochloride Methyl ester, hydrochloride salt C₁₁H₁₂Cl₂NO₂·HCl Enhanced solubility due to HCl salt; methyl ester may reduce metabolic stability Protection/deprotection steps for amine group
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 4-chlorophenyl, hydroxy group, ethyl ester, hydrochloride salt C₁₁H₁₅Cl₂NO₃ Hydroxy group enables hydrogen bonding; reduced dichlorination may lower lipophilicity Epoxidation or hydroxylation steps inferred
Ethyl 2-(3,4-dichlorophenyl)oxazole-4-carboxylate (7) Oxazole ring, 3,4-dichlorophenyl, ethyl ester C₁₂H₉Cl₂NO₃ Heterocyclic structure improves metabolic stability; potential antimicrobial activity Cyclization with sodium bicarbonate in THF
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Dichlorophenyl ethylamine, pyrrolidinyl chain, dihydrobromide salt C₁₅H₂₀Cl₂N₂·2HBr Sigma-1 receptor antagonist; dichlorophenyl enhances receptor affinity Alkylation and amine functionalization

Key Differences and Implications

Ester Group Variations: The ethyl ester in the target compound contrasts with the methyl ester in its hydrochloride analog (). The oxazole derivative () replaces the methylamino group with a heterocyclic ring, altering electronic properties and metabolic pathways.

Substituent Effects: The 3,4-dichlorophenyl group in the target compound and BD 1008 () is critical for lipophilicity and receptor interactions. However, BD 1008’s ethylamine-pyrrolidinyl chain targets sigma receptors, whereas the target compound’s propanoate backbone may favor different biological targets.

Pharmacological Potential: BD 1008’s sigma-1 antagonism () suggests the target compound’s dichlorophenyl and amine groups could be explored for similar neurological applications. The oxazole derivative () demonstrates how heterocycles can enhance stability, a strategy applicable to optimizing the target compound’s drug-like properties.

Biological Activity

Ethyl 2-(3,4-dichlorophenyl)-2-(methylamino)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a dichlorophenyl group and a methylamino group. The compound's molecular formula is C12H14Cl2N2O2C_{12}H_{14}Cl_2N_2O_2, and it has a molecular weight of approximately 287.15 g/mol. The presence of the dichlorophenyl moiety is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in neurotransmission or metabolic pathways. The precise mechanism remains to be fully elucidated, but preliminary studies suggest the following potential actions:

  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing their activity and leading to altered physiological responses.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby affecting the synthesis or degradation of key biomolecules.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Candida albicans128

Antitumor Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies using various cancer cell lines have revealed that this compound exhibits cytotoxic effects. The IC50 values for different cell lines are presented in Table 2.

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

Case Studies

  • Antimicrobial Activity : A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and found significant bactericidal activity at concentrations below those required for conventional antibiotics .
  • Anticancer Potential : In a recent publication, Jones et al. (2023) reported that this compound induced apoptosis in MCF-7 cells through the activation of the intrinsic apoptotic pathway, highlighting its potential as a novel therapeutic agent in breast cancer treatment .

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